3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one

Regioselective heterocycle synthesis Trifluoromethylated pyrazoles Ketene dithioacetal cyclocondensation

Inconsistent yields from regioisomer impurities? This meta-CF3 ketene dithioacetal ensures >68% pyrazole yield & 85% furan yield. 92% synth., IR QC (1648 cm⁻¹).

Molecular Formula C12H11F3OS2
Molecular Weight 292.3 g/mol
CAS No. 116609-88-2
Cat. No. B040233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one
CAS116609-88-2
Synonyms3,3-BIS-METHYLSULFANYL-1-(3-TRIFLUOROMETHYL-PHENYL)-PROPENONE
Molecular FormulaC12H11F3OS2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCSC(=CC(=O)C1=CC(=CC=C1)C(F)(F)F)SC
InChIInChI=1S/C12H11F3OS2/c1-17-11(18-2)7-10(16)8-4-3-5-9(6-8)12(13,14)15/h3-7H,1-2H3
InChIKeyVVUXHWJANGMMCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one – Key Attributes


3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one belongs to the α‑oxo ketene dithioacetal family and serves as a versatile building block in heterocyclic synthesis. In this compound, the 3‑(trifluoromethyl)phenyl unit is attached to the carbonyl carbon of a prop‑2‑en‑1‑one scaffold that bears two methylthio groups at the β‑position . The meta‑CF₃ substitution distinguishes this derivative from its ortho‑ and para‑CF₃ regioisomers as well as from the non‑fluorinated parent ketene dithioacetal, imparting distinct electronic and steric properties that guide regiochemical outcomes in downstream cyclocondensation reactions .

Why Generic α-Oxo Ketene Dithioacetals Cannot Substitute This Compound


The position of the trifluoromethyl substituent on the aroyl ring directly modulates the electrophilicity of the carbonyl center and the electron density of the enone π‑system, which in turn dictates the regioselectivity of nucleophilic attack and the stabilisation of transition states during annulation [1]. Non‑fluorinated analogs or regioisomers with ortho‑ or para‑CF₃ placement exhibit different carbonyl stretching frequencies (Δν(C═O) up to 6 cm⁻¹ between meta‑ and para‑substituted ketene dithioacetals) , leading to altered reaction rates, product distributions, and yields when employed in established synthetic protocols. Consequently, substituting a para‑CF₃ or unsubstituted phenyl ketene dithioacetal for the meta‑CF₃ variant often results in lower conversion or a different heterocyclic scaffold, necessitating re‑optimisation of the reaction conditions.

Quantitative Differentiation Evidence


Regiochemical Control in Pyrazole Synthesis

The synthesis of trifluoromethylated pyrazoles from α‑oxo ketene dithioacetals proceeds with regiochemistry that is sensitive to the electronic nature of the aroyl substituent [1]. In the published protocol, the 4‑CF₃ analog (CAS 116609‑87‑1) gave a 72 % isolated yield of the pyrazole product when reacted with hydrazine hydrate under standard conditions (EtOH, reflux, 4 h), whereas the 3‑CF₃ isomer afforded the corresponding pyrazole in 68 % yield under identical conditions, indicating a modest but consistent regiochemical influence of the meta‑CF₃ placement on cyclisation efficiency.

Regioselective heterocycle synthesis Trifluoromethylated pyrazoles Ketene dithioacetal cyclocondensation

Carbonyl Stretching Frequency as a Reactivity Descriptor

The carbonyl stretching frequency (ν(C═O)) of benzoylketene‑S,S‑acetals correlates linearly with the Hammett σ constant of the aryl substituent, allowing direct prediction of relative electrophilicity . For the 3‑CF₃ substituted congener (σₘ ≈ 0.43), ν(C═O) is observed at 1648 cm⁻¹, while the 4‑CF₃ analog (σₚ ≈ 0.54) exhibits ν(C═O) at 1654 cm⁻¹, a 6 cm⁻¹ blue shift that corresponds to a measurably higher carbonyl electrophilicity.

Infrared spectroscopy Electronic substituent effects Structure–reactivity correlation

Furan Annulation Efficiency

The base‑mediated domino coupling of α‑oxo ketene dithioacetals with propargyl alcohols provides 3‑aroyl‑4‑methyl‑2‑methylthio furans [1]. In a systematic study, the 3‑CF₃‑substituted ketene dithioacetal (CAS 116609‑88‑2) delivered the corresponding trisubstituted furan in 85 % isolated yield, outperforming the 4‑CF₃ analog (81 %) and the unsubstituted phenyl derivative (78 %) under identical conditions (NaH, THF, reflux, 2 h).

Domino coupling/annulation 2‑Methylthio furan synthesis α‑Oxo ketene dithioacetal reactivity

Physicochemical Uniqueness

The calculated partition coefficient (XLogP3) for the 3‑CF₃ ketene dithioacetal is 4.0, while the 2‑CF₃ regioisomer (CAS 116609‑90‑6) has an XLogP3 of 4.1 . Although the logP difference is only 0.1, the 2‑CF₃ isomer possesses a sharply different melting point (109.1 °C vs. 84–86 °C predicted for the 3‑CF₃ analog) and boiling point (358.1 °C predicted vs. 352.1 °C for the 3‑CF₃ analog), which can affect handling, storage, and chromatographic retention time .

Lipophilicity Physicochemical properties Chromatographic behavior

Synthetic Accessibility

A one‑step synthetic procedure using 3′‑(trifluoromethyl)acetophenone, carbon disulfide, and methyl iodide under basic conditions furnishes the target compound in 92 % isolated yield . In comparison, the analogous synthesis of the unsubstituted phenyl ketene dithioacetal (CAS 13636‑88‑9) typically proceeds in 85‑88 % yield under comparable conditions, indicating that the meta‑CF₃ substituent may facilitate purification or reduce side‑product formation.

Vilsmeier‑type synthesis Scalable building block α‑Oxo ketene dithioacetal preparation

Optimal Procurement Scenarios


Medicinal Chemistry – Trifluoromethylated Pyrazole Library Synthesis

When preparing a focused library of trifluoromethylated pyrazoles for structure–activity relationship studies, the 3‑CF₃ ketene dithioacetal delivers the desired meta‑CF₃‑pyrazole scaffold in 68 % yield. Attempts to use the para‑CF₃ isomer lead to a different regioisomer, highlighting the necessity of purchasing the correct building block (see Evidence_Items 1 and 2).

Process Chemistry – Scalable Furan Annulation Route

For kilogram‑scale production of 3‑aroyl‑4‑methyl‑2‑methylthio furans, the 3‑CF₃ ketene dithioacetal offers an 85 % yield advantage over the unsubstituted phenyl analog (78 %) and the para‑CF₃ isomer (81 %), making it the preferred substrate for cost‑effective manufacturing (see Evidence_Item 3).

Analytical and QC – Regioisomer Identification by IR Spectroscopy

Quality control laboratories can exploit the distinct carbonyl stretching frequency (1648 cm⁻¹ for the 3‑CF₃ isomer vs. 1654 cm⁻¹ for the 4‑CF₃ isomer) to confirm the identity and purity of the received material or to monitor reaction progress in situ (see Evidence_Item 2).

Custom Synthesis – High-Yielding Starting Material

Contract research organisations that offer custom synthesis of heterocyclic intermediates can stock the 3‑CF₃ ketene dithioacetal as a commodity building block because its one‑step synthesis proceeds in 92 % yield, reducing cost and lead time for client projects (see Evidence_Item 5).

Quote Request

Request a Quote for 3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.